molecular formula C18H15N5O B2501442 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1171725-00-0

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2501442
CAS No.: 1171725-00-0
M. Wt: 317.352
InChI Key: ZRWJIWXFPAYKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1014027-98-5) is a heterocyclic compound featuring a benzimidazole core linked via a phenyl group to a 1-methylpyrazole-3-carboxamide moiety. Its molecular formula is C₁₉H₁₇N₅O, with a molecular weight of 331.4 g/mol . The benzimidazole ring is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors. The pyrazole-carboxamide substituent introduces hydrogen-bonding capabilities and structural rigidity, which may enhance target selectivity and metabolic stability.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-23-11-10-16(22-23)18(24)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-11H,1H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWJIWXFPAYKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound integrates a benzimidazole core linked to a pyrazole-carboxamide moiety via a phenyl bridge. Key challenges include:

  • Regioselective formation of the benzimidazole ring at the 4-position of the phenyl group.
  • Efficient amide coupling between the aromatic amine and pyrazole-carboxylic acid derivatives.
  • Stability of intermediates under acidic or basic conditions.

Synthetic Routes and Methodological Frameworks

Route 1: Sequential Assembly via Benzimidazole-Phenyl Intermediate

This route prioritizes constructing the benzimidazole-phenyl backbone before introducing the pyrazole-carboxamide group.

Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline
  • Step 1 : Condensation of 4-aminobenzoic acid with o-phenylenediamine in polyphosphoric acid (PPA) at 150°C for 6 hours yields 4-(1H-benzo[d]imidazol-2-yl)benzoic acid.
  • Step 2 : Reduction of the carboxylic acid to an amine via Curtius rearrangement or Hofmann degradation, though these methods face scalability issues due to hazardous intermediates.
Preparation of 1-Methyl-1H-pyrazole-3-carboxylic Acid
  • Step 1 : Alkylation of pyrazole-3-carboxylic acid with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base.
  • Step 2 : Purification via recrystallization from ethanol/water (yield: 85–92%).
Amide Coupling Using Carbodiimide Chemistry
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • Conditions : Stirring at 25°C for 12 hours, followed by aqueous workup. Yield: 70–78%.

Route 2: Convergent Synthesis via Preformed Pyrazole Intermediate

This approach leverages pre-synthesized pyrazole derivatives for late-stage coupling.

Synthesis of 1-Methyl-1H-pyrazole-3-carbonyl Chloride
  • Step 1 : Treatment of 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) at reflux for 2 hours.
  • Step 2 : Removal of excess SOCl₂ under vacuum to afford the acyl chloride (yield: 95%).
Coupling with 4-(1H-Benzo[d]imidazol-2-yl)aniline
  • Conditions : Reaction in tetrahydrofuran (THF) with triethylamine (TEA) as a base at 0°C to room temperature.
  • Yield : 82–88% with minimal byproducts.

Analytical Validation and Spectral Data

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • Benzimidazole C=N Stretch : 1595–1525 cm⁻¹.
  • Amide C=O Stretch : 1660–1640 cm⁻¹.
  • Pyrazole C-N Stretch : 1348–1232 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹H NMR (400 MHz, DMSO-d₆)
  • Benzimidazole protons : δ 8.18–7.22 (m, 4H).
  • Pyrazole methyl group : δ 3.85 (s, 3H).
  • Amide NH : δ 9.30 (s, 1H).
¹³C NMR (100 MHz, DMSO-d₆)
  • Benzimidazole carbons : δ 151.7, 147.7.
  • Pyrazole carbonyl : δ 165.4.

Optimization Strategies for Improved Yields

Solvent Selection in Amide Coupling

  • Polar aprotic solvents (DMF, THF) improve reaction homogeneity, yielding 80–88%.
  • DCM results in slower kinetics (yield: 70%) due to poor solubility of intermediates.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Enhances acylation efficiency by 15%.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes with comparable yields.

Challenges and Mitigation Approaches

Byproduct Formation During Benzimidazole Synthesis

  • Issue : Oxidative dimerization of o-phenylenediamine.
  • Solution : Use of inert atmosphere (N₂ or Ar) and stoichiometric control.

Hydrolysis of Acyl Chloride Intermediate

  • Issue : Moisture sensitivity during pyrazole-carbonyl chloride synthesis.
  • Solution : Rigorous drying of glassware and reagents, use of molecular sieves.

Applications and Derivative Studies

The compound’s hybrid structure shows promise in:

  • Kinase inhibition : Analogous benzimidazole-pyrazole hybrids inhibit KSP (kinesin spindle protein) with IC₅₀ values <100 nM.
  • Antimicrobial activity : Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide moiety (-CONH-) participates in nucleophilic substitution and hydrogen-bonding interactions:

  • Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to form 1-methyl-1H-pyrazole-3-carboxylic acid and 4-(1H-benzo[d]imidazol-2-yl)benzenamine.

  • Thioamide Formation : Reaction with Lawesson’s reagent or P<sub>4</sub>S<sub>10</sub> converts the amide to a thioamide (-CSNH-), enhancing electrophilicity for further modifications.

Pyrazole Ring Transformations

The 1-methylpyrazole ring undergoes electrophilic substitution and oxidation:

  • Nitration : Directed by the electron-withdrawing carboxamide group, nitration at the 4-position yields derivatives like 1-methyl-4-nitro-N-(2-phenyl-1H-benzimidazol-5-yl)pyrazole-3-carboxamide .

  • Oxidation : Pyrazole rings oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO<sub>4</sub>), forming pyrazole-3-carboxylic acid derivatives .

Reaction Conditions Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C1-Methyl-4-nitro-pyrazole-3-carboxamide
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O/pyridinePyrazole-3-carboxylic acid derivative

Benzimidazole Substituent Reactivity

The benzimidazole group enables coordination and condensation reactions:

  • Metal Coordination : The N-atoms in benzimidazole bind transition metals (e.g., Fe, Cu) to form complexes, as seen in Fe(CN)<sub>3</sub> coordination .

  • Alkylation/Acylation : Benzimidazole’s NH group reacts with alkyl halides or acyl chlorides, forming N-alkyl or N-acyl derivatives .

Cross-Coupling and Cyclization

The aryl bridge facilitates Suzuki-Miyaura coupling and intramolecular cyclization:

  • Suzuki Coupling : The phenyl ring reacts with boronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl structures .

  • Thiadiazole Formation : Reaction with thiosemicarbazide yields 1,3,4-thiadiazole derivatives via cyclocondensation .

Biological Interactions

While direct data on this compound’s bioactivity is limited, structural analogs exhibit:

  • DNA Binding : Benzimidazole derivatives intercalate DNA via π-π stacking, as seen in compound 4c (GI<sub>50</sub> < 10 nM) .

  • Kinase Inhibition : Pyrazole-carboxamide hybrids inhibit p38 MAPK and CDK9, inducing apoptosis in cancer cells .

Synthetic Pathways

Key steps in its synthesis include:

  • Imine Formation : Condensation of 2-nitrobenzaldehyde with 2-aminobenzenethiol .

  • Cyclization : Intramolecular thiol-imine cyclization to form benzimidazole intermediates .

  • Acylation : Reaction of the amine intermediate with 1-methyl-1H-pyrazole-3-carbonyl chloride.

Stability and Degradation

  • Photodegradation : UV exposure may cleave the benzimidazole-pyrazole linkage.

  • Thermal Decomposition : Above 200°C, decarboxylation of the amide group releases CO<sub>2</sub> and forms secondary amines.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of compounds containing benzimidazole and pyrazole moieties. The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide has shown promising activity against various bacterial strains.

Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of synthesized derivatives, including those similar to this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM, demonstrating significant antibacterial activity .

CompoundMIC (µM)Bacterial Strain
N91.27Staphylococcus aureus
N182.54Escherichia coli
N222.60Klebsiella pneumoniae

Anticancer Applications

The anticancer properties of this compound have been investigated in various cancer cell lines. The benzimidazole scaffold is known for its role in targeting multiple pathways involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of this compound on human colorectal carcinoma cells (HCT116). The compound exhibited an IC50 value of 5.85 µM, which is notably lower than the standard drug 5-fluorouracil (IC50 = 9.99 µM), indicating a stronger anticancer effect .

CompoundIC50 (µM)Cell Line
N95.85HCT116
Standard Drug9.99HCT116

Anti-inflammatory Applications

The anti-inflammatory potential of compounds similar to this compound has also been explored. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic efficacy.

Case Study: Inhibition of Inflammatory Markers
Research indicates that derivatives of this compound can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro, suggesting a role in managing inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The trimethoxybenzamide derivative (1c) demonstrated dual-target inhibition against bovine viral diarrhea virus (BVDV), likely due to enhanced hydrophobic interactions from the methoxy groups . The indole-benzodiazepine hybrid showed broad-spectrum antimicrobial activity, possibly due to synergistic interactions between the benzimidazole and indole moieties .

Impact of Heterocyclic Modifications :

  • Replacing the pyrazole-carboxamide in the target compound with a formamidine group (12c) introduces a basic nitrogen, which may alter pharmacokinetic properties such as solubility and membrane permeability .
  • The benzodiazepine-indole hybrid () has a significantly higher molecular weight (610.7 vs. 331.4), which could affect bioavailability and target penetration .

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The pyrazole-carboxamide group in the target compound provides two hydrogen-bond acceptors (amide carbonyl and pyrazole nitrogen), whereas the thiourea group in TUBC offers additional hydrogen-bond donors (NH groups) .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that create the benzimidazole and pyrazole moieties. The compound can be synthesized using various methods, including condensation reactions of appropriate precursors under controlled conditions to yield high purity products.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, a recent study reported that derivatives of benzimidazole exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
N81.43E. coli
N222.60K. pneumoniae
N232.65S. aureus

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives demonstrate IC50 values lower than standard chemotherapeutic agents, indicating potent anticancer effects against various cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard9.995-FU

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented, with some compounds showing significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. For example, certain derivatives exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole and pyrazole rings significantly influence biological activity. For instance:

  • Substituents on the phenyl ring can enhance antimicrobial potency.
  • The methyl group at the pyrazole position appears crucial for anticancer activity.

Molecular docking studies have been employed to elucidate binding interactions with target proteins, providing insights into how structural variations affect activity.

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives for their selective inhibition against Mycobacterium tuberculosis (Mtb). One compound demonstrated an IC90 of 7.05 µM and IC50 of 2.32 µM against Mtb H37Ra with no observed toxicity towards human lung fibroblast cells . This suggests a promising therapeutic avenue for developing new antitubercular agents based on the benzimidazole scaffold.

Q & A

Q. What are the critical steps for synthesizing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Claisen–Schmidt condensation (e.g., refluxing with ethanol and piperidine for 3–4 hours) is critical for forming the pyrazole core .
  • Cyclization of ortho-phenylenediamine derivatives with acetic acid under reflux (7–8 hours) generates the benzimidazole moiety .
  • Purification via column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization (ethanol) ensures high yields (60–72%) .

Q. Key optimization factors :

  • Temperature control : Excessive heat may degrade thermally unstable intermediates.
  • Catalyst selection : Piperidine enhances condensation efficiency .
  • Solvent choice : Ethanol balances reactivity and solubility for heterocyclic intermediates .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer: A combination of techniques is required:

  • NMR spectroscopy : Proton environments (e.g., -CH3 at δ 2.3–2.4 ppm, aromatic protons at δ 7.4–8.5 ppm) confirm structural integrity .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 554 [M⁺] for related derivatives) validate molecular weight .
  • Elemental analysis : Confirms purity (e.g., C: 71.43% vs. calculated 71.46%) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1673 cm⁻¹) .

Advanced tip : Use Hirshfeld surface analysis to study intermolecular interactions in crystallized derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., elastase or DNA) by simulating interactions with active sites. For example, derivatives with nitro groups show stronger binding due to electrostatic complementarity .
  • DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthesizable candidates .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with observed activities (e.g., IC₅₀ values) .

Case study : Docking of N-(1H-benzo[d]imidazol-2-yl) derivatives into Pseudomonas aeruginosa LasR active sites revealed halogen substituents enhance quorum sensing inhibition (64–68% activity) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized assays : Use consistent protocols (e.g., fixed DPPH concentrations for antioxidant tests) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. methyl groups on thiazole derivatives) .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH-dependent degradation) .

Example : A derivative with a 5-nitrothiophene group showed mixed DNA binding modes (intercalation vs. groove binding) in UV-vis and viscosity assays, requiring multi-technique validation .

Q. What strategies improve yield in multi-step syntheses of structurally related compounds?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) for condensation steps .
  • Protecting groups : Shield reactive sites (e.g., benzimidazole NH) during pyrazole functionalization .
  • Parallel optimization : Screen solvents (DMF vs. DMSO) and catalysts (CuI vs. Pd) for each step .

Data-driven example : Refluxing 2-aminobenzimidazole with sulfonyl azides in DMSO increased amidine yields to 50% via copper catalysis .

Q. How can researchers validate the pharmacological mechanism of this compound?

Answer:

  • In vitro assays : Measure enzyme inhibition (e.g., elastase IC₅₀ = 12 µM) or DNA binding (via fluorescence quenching) .
  • Cell-based studies : Assess cytotoxicity (e.g., <10% cell death at 100 µM) using HEK293 or cancer cell lines .
  • Pathway analysis : Use Western blotting to track signaling proteins (e.g., NF-κB or MAPK) modulated by the compound .

Critical consideration : Compare results to structurally similar controls (e.g., 2-mercaptobenzimidazole derivatives ) to isolate mechanism-specific effects .

Tables for Key Data Reference

Q. Table 1: Representative Yields and Characterization Data for Derivatives

DerivativeYield (%)Melting Point (°C)Key Spectral Data (NMR, IR)Reference
6a70176–178δ 2.4 (-CH3), 1673 cm⁻¹ (C=O)
6d64210–212m/z 632 [M⁺], Br isotope pattern
TUBCN/AN/AHirshfeld surface: C⋯N interactions

Q. Table 2: Biological Activity Benchmarks

Assay TypeCompound ExampleResultReference
Elastase InhibitionTUBCIC₅₀ = 12 µM
Quorum Sensing6p68% inhibition at 250 µM
DNA Binding(E)-NitrothiopheneΔTm = +5°C (intercalation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.